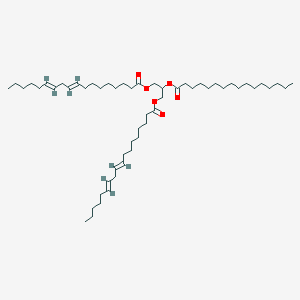

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate

Overview

Description

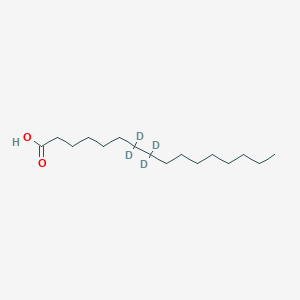

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate belongs to the class of organic compounds known as triacylglycerols . These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . It is a poly-unsaturated lipid molecule .

Molecular Structure Analysis

The molecular structure of this compound involves three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . The specific details about the molecular structure were not found in the search results.Scientific Research Applications

Isolation and Structural Analysis

- Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate has been isolated from various natural sources. For instance, it was identified in the n-hexane extract of Litsea glutinosa barks, a plant collected in Thai Nguyen province, Vietnam. Its structure was elucidated through IR, MS, and NMR spectral analysis (Pham Thi Ninh et al., 2015).

Role in Natural Products

- This compound has been found as a component in the seed coat of Juglans regia, where it was identified alongside other glycerol derivatives and compounds. The study involved using chromatography and high preparative performance liquid chromatography for isolation and structure identification (Chuan-Shui Liu et al., 2012).

Bioactivity Studies

- In the study of the anti-inflammatory properties of rose hip (Rosa canina), a related glycerol derivative showed inhibition of chemotaxis in human peripheral blood neutrophils in vitro. This points to the potential bioactive properties of glycerol derivatives in inflammation and immune response (E. Larsen et al., 2003).

- Another study focused on the glycolipids isolated from Oplismenus burmannii, which included glycerol derivatives. These compounds were tested for their antihyperglycemic potential, indicating a possible role in glucose metabolism and diabetes management (S. Verma et al., 2015).

Chemical Synthesis and Analysis

- Research on the synthesis of glycerol 1,3-dihexadecyl ether, a structurally similar compound, has been reported. The methodology developed is applicable to the preparation of various 1,3-disubstituted glycerols, highlighting the importance of synthetic approaches in studying glycerol derivatives (R. Damico et al., 1967).

- Another study synthesized an anti-melanogenic glycerol fatty acid ester, illustrating the synthetic approach to create biologically active glycerol derivatives for potential therapeutic applications (Shijun Zhu & Yikang Wu, 2013).

Applications in Metabolism and Bioengineering

- The metabolism of long-chain polyunsaturated alcohols in the brain, involving glycerol derivatives, was studied to understand their role in brain lipid metabolism. This indicates the physiological relevance of these compounds in neural function (K. Su & H. Schmid, 1972).

- In biotechnology, glycerol fermentation by mixed cultures in a chemostat study highlighted the potential application of glycerol and its derivatives in producing bulk chemicals, demonstrating its role in industrial bioprocessing (M. Temudo et al., 2008).

Properties

IUPAC Name |

[2-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16+,20-17+,27-25+,28-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVYYALDCAWYEF-OZBINYCYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-16-1 | |

| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-3 °C | |

| Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

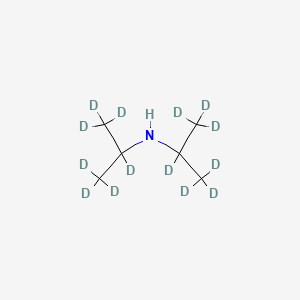

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

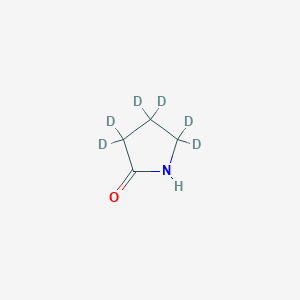

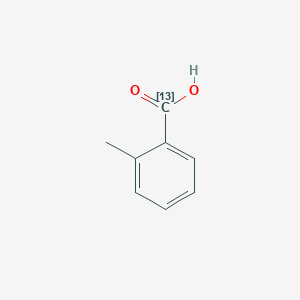

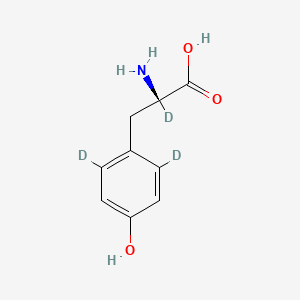

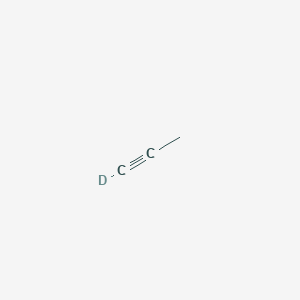

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.